3-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)cyclohexyl phenylcarbamate
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Overview
Description
3-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)cyclohexyl phenylcarbamate is a complex organic compound that features a unique structure combining an oxazolone ring, a cyclohexyl group, and a phenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)cyclohexyl phenylcarbamate typically involves multiple steps:
Formation of the oxazolone ring: This can be achieved through the reaction of an appropriate amino acid derivative with a carbonyl compound under acidic or basic conditions.
Attachment of the cyclohexyl group: This step often involves the use of cyclohexylamine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an amide bond.
Introduction of the phenylcarbamate moiety: This can be done by reacting the intermediate with phenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenylcarbamate moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in acetic acid.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
3-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)cyclohexyl phenylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)cyclohexyl methylcarbamate
- 3-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)cyclohexyl ethylcarbamate
Uniqueness
3-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)cyclohexyl phenylcarbamate is unique due to the presence of the phenylcarbamate moiety, which can impart distinct chemical and biological properties compared to its methyl and ethyl counterparts
Properties
IUPAC Name |
[3-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]cyclohexyl] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c26-20(14-25-18-11-4-5-12-19(18)30-22(25)28)23-16-9-6-10-17(13-16)29-21(27)24-15-7-2-1-3-8-15/h1-5,7-8,11-12,16-17H,6,9-10,13-14H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUCYSVTNBELHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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